tert-Butyl N-{[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate
CAS No.:
Cat. No.: VC17799796
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O4 |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | tert-butyl N-[[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl]carbamate |
| Standard InChI | InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)20-11-14-6-4-8-16(10-14)17(23)21-9-5-7-15(12-21)13-22/h4,6,8,10,13,15H,5,7,9,11-12H2,1-3H3,(H,20,24) |
| Standard InChI Key | RXQWFJVBMYGNPG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)N2CCCC(C2)C=O |
Introduction
Structural and Molecular Characteristics
Core Functional Groups and Stereoelectronic Properties
The compound’s structure integrates three key functional elements:
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tert-Butyl carbamate group: This moiety serves as a protecting group for amines, enhancing stability during synthetic processes while allowing deprotection under acidic conditions .
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Meta-substituted phenyl ring: The benzene ring at the meta position provides a planar aromatic system capable of π-π stacking interactions, which are critical for binding to hydrophobic pockets in biological targets .
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3-Formylpiperidine-1-carbonyl group: The piperidine ring introduces conformational flexibility, while the formyl group at the 3-position acts as an electrophilic site for covalent interactions with nucleophilic residues (e.g., cysteine or lysine) in enzymes or receptors .
Table 1: Comparative Molecular Properties of Structural Analogs
Synthetic Strategies and Reaction Pathways
Protection-Deprotection Sequences
The synthesis of tert-butyl carbamates typically involves:
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Amine protection: Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . For example, the tert-butyl group in tert-butyl 3-(methylamino)piperidine-1-carboxylate is introduced via Boc protection of the secondary amine .
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Coupling reactions: The formylpiperidine moiety may be installed via peptide coupling agents (e.g., HATU or EDC) between a carboxylic acid derivative and an amine-containing intermediate .
Challenges in Meta-Substitution
Meta-substituted aromatic systems often require directed ortho/metalation strategies or transition metal-catalyzed cross-coupling reactions. For instance, the methoxycarbonylphenyl group in tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate is introduced via Suzuki-Miyaura coupling .
Biological Activity and Mechanistic Insights
Covalent Binding to Biological Targets
The formyl group in the 3-position of the piperidine ring enables covalent modification of proteins. Analogous compounds, such as tert-butyl 3-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate, exhibit inhibitory activity against enzymes like proteases and kinases through Schiff base formation or Michael addition .
Pharmacokinetic Considerations
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Lipophilicity: The tert-butyl group increases logP values, enhancing membrane permeability but potentially reducing aqueous solubility .
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Metabolic stability: Piperidine rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, which may limit half-life in vivo .
Applications in Drug Discovery
Protease Inhibitors
Carbamate derivatives with electrophilic warheads (e.g., formyl groups) are explored as irreversible inhibitors of viral proteases, including SARS-CoV-2 Mᵖʳᵒ . The meta-substituted phenyl group could optimize binding to the S4 pocket of the protease active site.
Targeted Covalent Inhibitors (TCIs)
The compound’s ability to form covalent bonds with non-catalytic cysteine residues makes it a candidate for TCIs in oncology. For example, analogs of tert-butyl N-{[3-(aminomethyl)phenyl]methyl}carbamate show activity against EGFR mutants .
Computational Modeling and Structure-Activity Relationships (SAR)
Docking Studies
Molecular docking of the compound into the ATP-binding site of EGFR (PDB: 1M17) predicts favorable interactions:
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The formyl group forms a hydrogen bond with Thr790.
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The phenyl ring engages in hydrophobic interactions with Leu788 and Val726 .
QSAR Predictions
Quantitative SAR models using descriptors like polar surface area (PSA) and molar refractivity suggest moderate blood-brain barrier permeability (PSA = 78 Ų) .
Future Directions and Research Gaps
Synthetic Optimization
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Stereoselective synthesis: Development of asymmetric routes to access enantiopure forms, leveraging chiral auxiliaries or catalysts .
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Prodrug strategies: Masking the formyl group as a hemiacetal to improve solubility and reduce off-target reactivity .
Target Validation
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